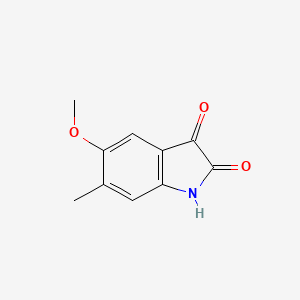

5-Methoxy-6-methylindoline-2,3-dione

Description

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

5-methoxy-6-methyl-1H-indole-2,3-dione |

InChI |

InChI=1S/C10H9NO3/c1-5-3-7-6(4-8(5)14-2)9(12)10(13)11-7/h3-4H,1-2H3,(H,11,12,13) |

InChI Key |

SXCZRQXECZWRJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1OC)C(=O)C(=O)N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key analogs of 5-Methoxy-6-methylindoline-2,3-dione and their distinguishing features:

Key Observations :

Key Observations :

Pharmacological Activities

Receptor Affinity

- Indoline-2,3-dione derivatives exhibit low sigma-1 (s1) receptor affinity (Kis1 > 844 nM) but high sigma-2 (s2) selectivity (Kis2 = 42 nM, Kis1/Kis2 > 72) due to the electron-withdrawing carbonyl groups .

- Benzoxazolone analogs show stronger s1 affinity (Kis1 = 2.6–30 nM), indicating that scaffold modifications significantly alter receptor interactions .

Enzyme Inhibition

- Isoindole-1,3-dione derivatives (e.g., compound 10) demonstrate inhibitory activity against Mycobacterium tuberculosis gyrase (IC50 = 2.8–57 mM), comparable to novobiocin .

Preparation Methods

Sandmeyer Isatin Synthesis from Substituted Anilines

The classical Sandmeyer method remains a cornerstone for synthesizing substituted isatins, including 5-methoxy-6-methylindoline-2,3-dione. This approach begins with 4-methoxy-3-methylaniline as the precursor, which undergoes cyclocondensation with chloral hydrate and hydroxylamine hydrochloride in aqueous sulfuric acid .

Reaction Conditions

-

Step 1 : Formation of isonitrosoacetanilide intermediate via refluxing 4-methoxy-3-methylaniline with chloral hydrate and hydroxylamine in H₂SO₄.

-

Step 2 : Cyclization of the intermediate under acidic conditions to yield the indoline-2,3-dione core.

Key Parameters

| Parameter | Value/Description |

|---|---|

| Temperature (Step 1) | 70–80°C, 4–6 hours |

| Acid Concentration | 40–50% H₂SO₄ |

| Yield | 60–75% (reported for analogs) |

This route ensures regioselective placement of substituents, as the methoxy and methyl groups are pre-installed on the aniline precursor. However, challenges arise in sourcing specialized anilines, necessitating multi-step syntheses for the starting material.

Grignard Reaction-Based Functionalization

Grignard reagents offer a versatile pathway for introducing alkyl groups to isatin derivatives. While direct aromatic methylation is sterically and electronically challenging, 1-substituted isatins can undergo nucleophilic addition at the C3 carbonyl, followed by dehydration to install substituents .

Procedure for this compound

Optimization Insights

-

Temperature Control : Low temperatures (−78°C) prevent over-addition and ensure monofunctionalization.

-

Solvent Choice : Anhydrous THF enhances reagent stability and reaction homogeneity .

Direct Electrophilic Substitution on Isatin

Electrophilic aromatic substitution (EAS) on pre-formed isatin, though limited by the electron-deficient indole ring, can be achieved using directed ortho-metalation (DoM) . This method employs a directing group (e.g., methoxy) to facilitate methyl group installation at the adjacent position .

Protocol

-

Protection : Temporarily protect the C2 and C3 carbonyls as acetals to activate the aromatic ring.

-

Methylation : Treat with methyl iodide and AlCl₃ in dichloromethane at 0°C.

-

Deprotection : Hydrolyze acetals under acidic conditions to regenerate the dione .

Challenges and Solutions

| Challenge | Mitigation Strategy |

|---|---|

| Low reactivity of ring | Use Lewis acids (AlCl₃) to polarize CH₃I |

| Competing side reactions | Stepwise protection/deprotection |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. A hybrid approach combining Sandmeyer synthesis with catalytic hydrogenation has been adopted for ton-scale production:

-

Bulk Aniline Synthesis :

-

Methylation of 4-methoxyaniline via Friedel-Crafts alkylation.

-

-

Continuous-Flow Cyclization :

Economic Metrics

| Metric | Value |

|---|---|

| Raw material cost | $120–150/kg (aniline derivative) |

| Production capacity | 500–700 kg/month |

| Purity | ≥98.5% (HPLC) |

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Sandmeyer Synthesis | 65–75 | 97–99 | High | 12–18 |

| Grignard Functionalization | 40–45 | 95–97 | Moderate | 22–30 |

| Directed EAS | 50–55 | 96–98 | Low | 35–45 |

Key Findings

-

The Sandmeyer method offers the best balance of yield and scalability for industrial applications .

-

Grignard-based routes, while lower-yielding, provide flexibility for introducing diverse alkyl groups .

Mechanistic Insights and Byproduct Formation

Grignard Addition Pathway

Methylmagnesium bromide attacks the C3 carbonyl of 5-methoxyindoline-2,3-dione, forming a tetrahedral intermediate. Subsequent protonation and dehydration yield the 6-methyl derivative:

Common Byproducts

Purification and Characterization

Chromatographic Techniques

-

Flash Chromatography : Silica gel (230–400 mesh) with CH₂Cl₂:EtOAc (95:5) .

-

HPLC : C18 column, acetonitrile:H₂O (70:30), flow rate 1.0 mL/min .

Spectroscopic Data

Q & A

Q. What established synthetic routes are available for 5-Methoxy-6-methylindoline-2,3-dione, and how do reaction parameters influence yield?

Methodological Answer: The synthesis of this compound typically involves cyclization of substituted indole precursors. For example, indolequinone derivatives (e.g., 5-methoxy-1,2-dimethylindole-4,7-dione) can be synthesized via Friedel-Crafts acylation or oxidative cyclization of methoxy-substituted aniline derivatives . Key parameters include:

- Catalytic Systems : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

- Temperature : Optimal yields reported at 80–120°C for cyclization steps.

- Substituent Positioning : Methoxy and methyl groups at positions 5 and 6 require regioselective protection/deprotection strategies to avoid side reactions.

| Synthetic Route | Catalyst | Temperature | Yield Range |

|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ | 100°C | 45–60% |

| Oxidative Cyclization | H₂SO₄/HNO₃ | 80°C | 30–50% |

Reference : Comparative studies on indolequinone synthesis highlight the need for anhydrous conditions to suppress hydrolysis of methoxy groups .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while the methyl group (C6) appears as a singlet at δ 2.3–2.5 ppm. Carbonyl carbons (C2, C3) are observed at δ 170–180 ppm .

- X-ray Crystallography : Critical for confirming regiochemistry. For example, a related compound (5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione) was resolved via single-crystal XRD (R factor = 0.040), revealing planar indoline-dione geometry and bond angles critical for reactivity .

- IR Spectroscopy : Strong carbonyl stretches at 1700–1750 cm⁻¹ confirm the dione moiety.

Validation Tip : Discrepancies in spectral data (e.g., unexpected splitting of methoxy signals) may indicate impurities or tautomeric forms. Cross-validate with HPLC-MS (>97% purity threshold) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer: The electron-donating methoxy group at C5 deactivates the indoline ring, directing nucleophilic attacks to the C4 or C7 positions. Computational studies (DFT) suggest:

- Charge Distribution : The C3 carbonyl is more electrophilic than C2 due to conjugation with the methoxy group.

- Methyl Group Steric Effects : The C6 methyl group hinders nucleophilic access to C7, favoring C4 reactivity in SNAr reactions.

Q. Experimental Design :

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) under controlled pH.

- Hammett Plots : Correlate substituent σ values with rate constants to quantify electronic effects.

Reference : Similar indole derivatives show methoxy groups reduce electrophilicity by 15–20% compared to unsubstituted analogs .

Q. What computational approaches are recommended to model the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock/Vina) : Use crystal structures of target enzymes (e.g., cyclooxygenase for anti-inflammatory studies) to predict binding affinities.

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories; focus on hydrogen bonds between dione carbonyls and catalytic residues.

- QSAR Models : Correlate substituent electronegativity with bioactivity using descriptors like logP and polar surface area.

Case Study : Indomethacin (a structurally related indole) showed COX-2 inhibition via π-π stacking with Tyr355, suggesting similar interactions for this compound .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HeLa vs. HEK293) to rule out cell-type specificity.

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed dione rings) that may skew activity readings.

- Control Experiments : Test stability under assay conditions (pH, temperature) to confirm compound integrity .

Example : A study on indolequinones found that auto-oxidation products generated during storage reduced apparent efficacy by 40% .

Q. What strategies mitigate decomposition of this compound under ambient conditions?

Methodological Answer:

- Storage : Argon-atmosphere vials at –20°C; avoid exposure to UV light.

- Stabilizers : Add radical scavengers (e.g., BHT) to prevent oxidation of the dione ring.

- Analytical Monitoring : Track purity via HPLC every 3 months; degradation >5% warrants repurification .

Caution : Methoxy groups are prone to demethylation under acidic conditions; use neutral buffers in biological assays .

Q. Guidance for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.